Elagolix

説明

Elagolix is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.

This compound has been used in trials studying the basic science and treatment of Endometriosis, Folliculogenesis, Uterine Fibroids, Heavy Uterine Bleeding, and Heavy Menstrual Bleeding. As of 24 July 2018, however, the U.S. Food and Drug Administration (FDA) approved AbbVie's this compound under the brand name Orilissa as the first and only oral gonadotropin-releasing hormone (GnRH) antagonist specifically developed for women with moderate to severe endometriosis pain. It has been determined that endometriosis is one of the most common gynecologic disorders in the United States. In particular, estimates suggest that one in ten women of reproductive age is affected by endometriosis and experience debilitating pain symptoms. Moreover, women who are affected by this condition can suffer for up to six to ten years and visit multiple physicians before receiving a proper diagnosis. Subsequently, as Orilissa (this compound) was approved by the FDA under priority review, this expedited new approval gives healthcare professionals another valuable option for treating the potentially unmet needs of women who are affected by endometriosis, depending on their specific type and severity of endometriosis pain.

This compound is a Gonadotropin Releasing Hormone Receptor Antagonist. The mechanism of action of this compound is as a Gonadotropin Releasing Hormone Receptor Antagonist, and Cytochrome P450 3A Inducer, and Cytochrome P450 2C19 Inhibitor, and P-Glycoprotein Inhibitor. The physiologic effect of this compound is by means of Decreased GnRH Secretion.

This compound is an oral, nonsteroidal gonadotropin releasing hormone (GnRH) antagonist that decreases estrogen production and is used to treat painful forms of endometriosis in women. This compound therapy is associated with a low rate of serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent liver injury.

This compound is an orally bioavailable, second-generation, non-peptide based, small molecule compound and selective gonadotropin-releasing hormone (GnRH; LHRH) receptor antagonist, with potential hormone production inhibitory activity. Upon oral administration, this compound competes with GnRH for receptor binding and inhibits GnRH receptor signaling in the anterior pituitary gland. This inhibits the secretion of luteinizing hormone (LH) and follicle stimulating hormone (FSH). In males, the inhibition of LH secretion prevents the release of testosterone. In women, inhibition of FSH and LH prevents the production of estrogen by the ovaries. Inhibition of GnRH signaling may treat or prevent symptoms of sex hormone-dependent disease states.

See also: this compound Sodium (active moiety of).

作用機序

Target of Action

Elagolix is a non-peptide, small molecule that primarily targets the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland . These receptors play a crucial role in the regulation of the reproductive system.

Mode of Action

This compound acts as a GnRH antagonist . It competes with the endogenous GnRH for GnRH receptor occupancy and blocks the receptors upon binding . As a GnRH antagonist, this compound binds to the GnRH receptors without stimulating them . This competitive binding leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .

Biochemical Pathways

The antagonism of GnRH receptors by this compound leads to a decrease in the levels of LH and FSH . This suppression is observed 4 to 6 hours after administration . The decrease in LH and FSH levels subsequently leads to decreased levels of the ovarian sex hormones, estradiol and progesterone .

Pharmacokinetics

This compound exhibits significant population variability in its pharmacokinetics . It is minimally affected by patients’ baseline characteristics and demographics, except for clinically relevant extrinsic and intrinsic factors such as co-administered strong organic anion transporting polypeptide (oatp) 1b1 inhibitors and severe hepatic impairment .

Result of Action

The result of this compound’s action is a dose-dependent suppression of estradiol and progesterone . This suppression occurs approximately 24 hours after administration . The degree of suppression is dependent on the dose of this compound . Estrogen levels return to baseline 24 to 48 hours after discontinuation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of certain medications. For instance, the use of strong OATP 1B1 inhibitors can significantly increase this compound plasma concentrations . Severe hepatic impairment is also a contraindication for the use of this compound .

生化学分析

Biochemical Properties

Elagolix acts as an antagonist of the gonadotropin-releasing hormone receptor (GnRHR), which is the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . By blocking the GnRHR, it dose-dependently suppresses the gonadal production and hence circulating levels of sex hormones such as estradiol, progesterone, and testosterone .

Cellular Effects

This compound helps to reduce the pain experienced by reducing the amount of estrogen produced that encourages the growth of lesions in endometriosis . It works by binding to GnRH receptors in the pituitary gland, which suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in estrogen .

Molecular Mechanism

This compound is a GnRH antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland . This competitive binding without stimulating the receptors leads to a dose-dependent suppression of LH and FSH observed 4 to 6 hours after administration .

Temporal Effects in Laboratory Settings

This compound administration allows for modulation of gonadotropin and ovarian hormone concentrations, from partial suppression at lower doses to nearly full suppression at higher doses . The effects of this compound on hormone suppression were rapid and readily reversible when therapy was discontinued .

Metabolic Pathways

This compound is predominantly metabolized by the CYP3A family of isoenzymes despite participating in minor metabolic pathways with the CYP2D6, CYP2C8, and uridine glucuronosyl transferases (UGTs) enzymes .

Transport and Distribution

The disposition pathways of this compound, including metabolism by CYP3A and transport by P-gp, as well as hepatic uptake via OATP1B1, have been quantified and verified using clinical DDI studies .

Subcellular Localization

Given its mechanism of action, it is likely that this compound primarily interacts with GnRH receptors located on the cell surface, particularly in the pituitary gland .

生物活性

Elagolix is an oral, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that has gained attention for its efficacy in managing endometriosis-associated pain. This compound works by inhibiting the release of gonadotropins, leading to a decrease in estrogen production, which is crucial for the pathophysiology of endometriosis. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and long-term outcomes.

This compound functions by binding to GnRH receptors in the pituitary gland, thereby preventing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a significant reduction in estradiol levels:

- Rapid Estradiol Suppression : Studies indicate that estradiol suppression occurs within 24 hours of administration, with partial suppression observed at lower doses (150 mg once daily) and maximal suppression at higher doses (200 mg twice daily) .

- Dose-Dependent Effects : The median estradiol concentration decreases significantly with increasing doses, demonstrating a clear dose-response relationship .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its effectiveness in treating endometriosis-related pain. Key findings from pivotal studies include:

- Elaris Endometriosis Trials : Two major phase 3 trials (EM-I and EM-II) assessed this compound at doses of 150 mg once daily and 200 mg twice daily. The results showed substantial improvements in pain scores:

- Dysmenorrhea Response Rates : At three months, response rates were 46.4% for the lower dose and 75.8% for the higher dose compared to 19.6% in the placebo group .

- Non-Menstrual Pelvic Pain : Similar trends were observed with non-menstrual pelvic pain, indicating that this compound effectively alleviates various forms of endometriosis-associated pain .

Long-Term Outcomes

Long-term studies have further validated the sustained efficacy and safety of this compound:

- Elaris EM-III and EM-IV Extension Studies : Following initial treatment phases, these studies reported responder rates after 12 months:

- Safety Profile : Common adverse events included hot flushes, nausea, and headache. Notably, decreases in bone mineral density (BMD) were observed, particularly at higher doses .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : The drug is rapidly absorbed with high oral bioavailability, independent of food intake .

- Half-Life : The terminal half-life allows for once-daily or twice-daily dosing regimens without significant accumulation .

Comparative Efficacy

The following table summarizes the efficacy outcomes from various clinical studies:

| Study | Dose | Dysmenorrhea Response (%) | Non-Menstrual Pain Response (%) | Dyspareunia Response (%) |

|---|---|---|---|---|

| Elaris EM-I | 150 mg once daily | 46.4 | Not reported | Not reported |

| Elaris EM-I | 200 mg twice daily | 75.8 | Not reported | Not reported |

| Elaris EM-III | 150 mg once daily | 52.1 | 67.5 | 45.2 |

| Elaris EM-III | 200 mg twice daily | 78.2 | 69.1 | 60.0 |

特性

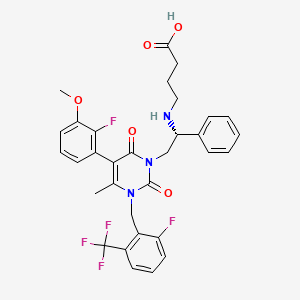

IUPAC Name |

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUOKZIVMZVQL-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232348 | |

| Record name | Elagolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Elagolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Endometriosis develops when tissue that is similar to the kind that is normally located in the uterus starts to grow outside of the uterus. Such growth leads to various symptoms like pain during periods, pelvic pain between periods, and pain during sexual intercourse. The growths themselves are referred to as lesions and frequently develop on the ovaries, fallopian tubes, and other areas around the uterus, including the bowel or bladder. The growth of these lesions is dependent upon the estrogen hormone. Elagolix is an orally-administered, nonpeptide small molecule gonadotropin-releasing hormone (GnRH) receptor antagonist that inhibits endogenous GnRH signaling by binding competitively to GnRH receptors in the pituitary gland. Administration of elagolix results in dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased blood concentrations of the ovarian sex hormones, estradiol and progesterone. | |

| Record name | Elagolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

834153-87-6 | |

| Record name | Elagolix | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834153-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elagolix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elagolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elagolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAGOLIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。